molecular formula C20H32O6 B1235647 6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid CAS No. 63446-59-3

6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid

Cat. No. B1235647
CAS RN: 63446-59-3
M. Wt: 368.5 g/mol
InChI Key: VKPWUQVGTPVEMU-QVPQFPIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6, 15-Diketo, 13, 14-dihydro-PGF1a, also known as 6, 15dk, 13, 14dh-pgf1a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. 6, 15-Diketo, 13, 14-dihydro-PGF1a is considered to be a practically insoluble (in water) and relatively neutral molecule. 6, 15-Diketo, 13, 14-dihydro-PGF1a has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6, 15-diketo, 13, 14-dihydro-PGF1a is primarily located in the membrane (predicted from logP) and cytoplasm. 6, 15-Diketo, 13, 14-dihydro-PGF1a can be biosynthesized from prostaglandin F1ALPHA.
6,15-diketo,13,14-dihydroprostaglandin F1alpha is a prostaglandin Falpha that is prostaglandin F1alpha bearing keto substituents at positions 6 and 15. It has a role as a metabolite. It derives from a prostaglandin F1alpha.

Scientific Research Applications

Prostaglandin Synthetase System

Research shows that 6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid is involved in the prostaglandin synthetase system. The conversion of 8,11,14-eicosatrienoic acid to prostaglandin H1, which is a precursor to prostaglandin E1, involves this compound (Miyamoto, Ogino, Yamamoto, & Hayaishi, 1976).

Endothelial Cell Metabolism

This acid is also a metabolite in the biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. The formation of various hydroxy acids indicates a complex metabolic pathway involving this compound (Hopkins, Oglesby, Bundy, & Gorman, 1984).

Role in COX-2 and 5-LOX Pathways

The interaction of 6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid with COX-2 and 5-LOX pathways indicates a crossover of these pathways, especially in cells like CT26 mouse colon carcinoma and RAW264.7 cells. This shows its involvement in various biosynthetic routes (Mulugeta, Suzuki, Hernández, Griesser, Boeglin, & Schneider, 2010).

Lipid Peroxidation Markers

Studies suggest that derivatives of this compound, like 9-HODE and 13-HODE, are stable under various oxidation conditions, making them excellent markers for lipid peroxidation. This highlights its role in studying oxidative stress and related processes (Spiteller & Spiteller, 1997).

Metabolism in Lymphocytes

Research on MOLT-4 lymphocytes reveals the metabolism of this compound through beta-oxidation, indicating its involvement in cellular metabolic pathways and potentially in modulating lymphocyte function (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).

Inhibition of 5-Lipoxygenation

This acid is known to suppress 5-lipoxygenation in human polymorphonuclear leucocytes, indicating its potential role in modulating inflammatory responses and immune functions (Petrich, Ludwig, Kühn, & Schewe, 1996).

Modulation of Cardiomyocyte Function

Studies show that 15-lipoxygenase metabolites like this compound can modulate the beta-adrenergic response in rat neonatal cardiomyocytes, indicating its significant role in heart muscle cell function and potentially in cardiovascular diseases (Wallukat, Morwinski, & Kühn, 1994).

properties

CAS RN

63446-59-3

Product Name

6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]-6-oxoheptanoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,16-19,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t16-,17-,18-,19+/m1/s1

InChI Key

VKPWUQVGTPVEMU-QVPQFPIISA-N

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O

SMILES

CCCCCC(=O)C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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